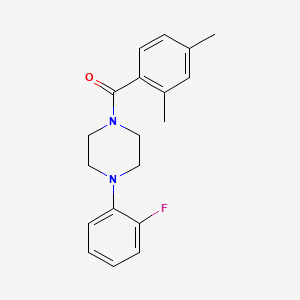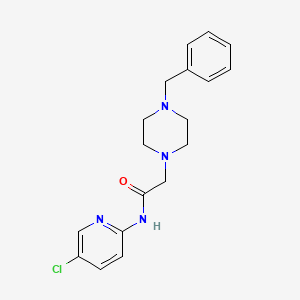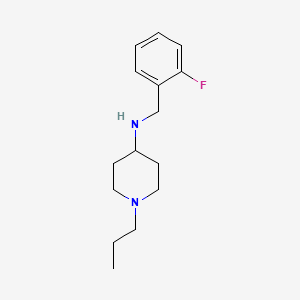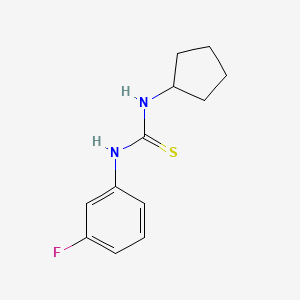
N-cyclopentyl-N'-(3-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(3-fluorophenyl)thiourea, also known as CPI-455, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioureas and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines.
Wirkmechanismus
N-cyclopentyl-N'-(3-fluorophenyl)thiourea exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of various diseases, including cancer, diabetes, and inflammation. By inhibiting the activity of BRD4, this compound can modulate the expression of various genes involved in these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by modulating the expression of genes involved in glucose metabolism. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines by modulating the expression of genes involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of BRD4, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-N'-(3-fluorophenyl)thiourea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, the development of new synthesis methods for this compound may also be explored to improve its purity and yield.
Synthesemethoden
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been synthesized using various methods, including a one-pot reaction of cyclopentyl isocyanate and 3-fluorophenyl isothiocyanate. Another method involves the reaction of cyclopentyl isocyanate with 3-fluorophenyl isocyanate followed by the reaction with ammonium thiocyanate. These methods have been reported to yield this compound with good purity and yield.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZREXDLPIPWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
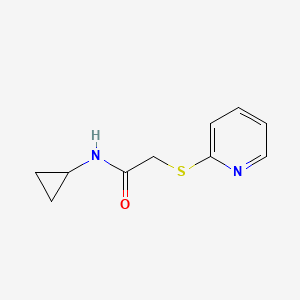

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
